molecular formula C23H19N3O7S B11495465 1-{[4-(4-nitrophenoxy)phenyl]sulfonyl}-5-oxo-N-phenylprolinamide

1-{[4-(4-nitrophenoxy)phenyl]sulfonyl}-5-oxo-N-phenylprolinamide

Cat. No.: B11495465
M. Wt: 481.5 g/mol
InChI Key: JAJRWYWNRQRNGJ-UHFFFAOYSA-N
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Description

1-[4-(4-NITROPHENOXY)BENZENESULFONYL]-5-OXO-N-PHENYLPYRROLIDINE-2-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a nitrophenoxy group, and a benzenesulfonyl moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-NITROPHENOXY)BENZENESULFONYL]-5-OXO-N-PHENYLPYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the nitrophenoxy and benzenesulfonyl groups. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-NITROPHENOXY)BENZENESULFONYL]-5-OXO-N-PHENYLPYRROLIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation products: Nitro derivatives.

    Reduction products: Amino derivatives.

    Substitution products: Various substituted sulfonamides.

Scientific Research Applications

1-[4-(4-NITROPHENOXY)BENZENESULFONYL]-5-OXO-N-PHENYLPYRROLIDINE-2-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-NITROPHENOXY)BENZENESULFONYL]-5-OXO-N-PHENYLPYRROLIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities

Properties

Molecular Formula

C23H19N3O7S

Molecular Weight

481.5 g/mol

IUPAC Name

1-[4-(4-nitrophenoxy)phenyl]sulfonyl-5-oxo-N-phenylpyrrolidine-2-carboxamide

InChI

InChI=1S/C23H19N3O7S/c27-22-15-14-21(23(28)24-16-4-2-1-3-5-16)25(22)34(31,32)20-12-10-19(11-13-20)33-18-8-6-17(7-9-18)26(29)30/h1-13,21H,14-15H2,(H,24,28)

InChI Key

JAJRWYWNRQRNGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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